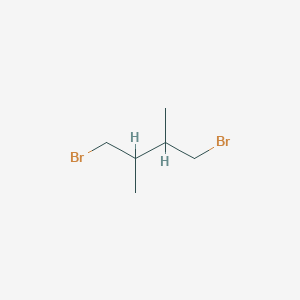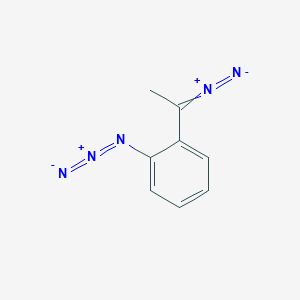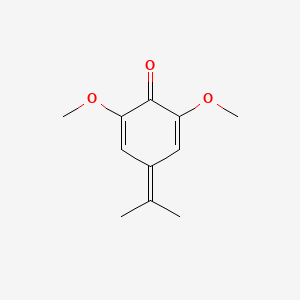
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. This compound is part of a class of materials known for their versatility and wide range of applications, particularly in the production of plastics and resins. The polymer is formed through the polymerization of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, resulting in a material with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the esterification of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst such as titanium butoxide or antimony trioxide. The process involves heating the reactants to temperatures ranging from 200°C to 280°C, facilitating the formation of ester bonds and the release of water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors designed to handle high temperatures and pressures. The process begins with the precise measurement and mixing of the reactants, followed by their introduction into the reactor. The reaction mixture is then heated and maintained at the desired temperature for a specific duration to ensure complete polymerization. The resulting polymer is then cooled, solidified, and processed into various forms such as pellets, sheets, or fibers, depending on its intended application.
化学反応の分析
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the benzenedicarboxylic acid moieties, leading to the formation of carboxyl groups.
Reduction: Reduction reactions can occur, although they are less common and typically require specific conditions and reagents.
Substitution: The polymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, typically under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, under conditions that promote the desired substitution.
Major Products Formed
Oxidation: Carboxylated derivatives of the polymer.
Reduction: Reduced forms of the polymer with fewer double bonds or oxygen-containing groups.
Substitution: Polymers with modified side chains or functional groups.
科学的研究の応用
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in composite materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives, owing to its durability and resistance to environmental factors.
作用機序
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various molecular targets and pathways. The ester bonds in the polymer provide flexibility and strength, while the aromatic rings contribute to its stability and resistance to degradation. The polymer’s interaction with biological systems is primarily through physical and chemical interactions with cellular components, making it suitable for biomedical applications.
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A polymer formed from terephthalic acid and ethylene glycol, widely used in packaging and textiles.
Polybutylene terephthalate (PBT): Similar to PET but with 1,4-butanediol as the diol component, used in engineering plastics.
Polytrimethylene terephthalate (PTT): Formed from terephthalic acid and 1,3-propanediol, known for its elasticity and resilience.
Uniqueness
The polymer is unique due to the combination of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. This combination imparts distinct mechanical and chemical properties, such as enhanced flexibility, durability, and resistance to environmental factors, making it suitable for specialized applications in various fields.
特性
CAS番号 |
53808-41-6 |
|---|---|
分子式 |
C27H38O13 |
分子量 |
570.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C6H14O3.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7/h2*1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3 |
InChIキー |
DNMUTMYOCQCJSO-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
関連するCAS |
53808-41-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)


![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)


![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

